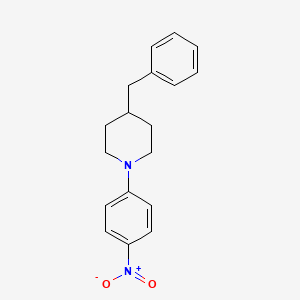

4-Benzyl-1-(4-nitrophenyl)piperidine

Description

4-Benzyl-1-(4-nitrophenyl)piperidine is a piperidine derivative characterized by a benzyl group at the 4-position and a 4-nitrophenyl substituent at the 1-position of the piperidine ring. Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.37 g/mol. The compound’s structure combines aromatic (benzyl and nitrophenyl) and heterocyclic (piperidine) components, enabling diverse interactions in biological and chemical systems .

Properties

Molecular Formula |

C18H20N2O2 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-benzyl-1-(4-nitrophenyl)piperidine |

InChI |

InChI=1S/C18H20N2O2/c21-20(22)18-8-6-17(7-9-18)19-12-10-16(11-13-19)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |

InChI Key |

RKPVUWXTDZWIEM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(4-nitrophenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method involves the reaction of a boronic acid derivative of 4-nitrophenyl with a benzyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of 4-Benzyl-1-(4-nitrophenyl)piperidine often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-nitrophenyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzyl and nitrophenyl groups can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of 4-Benzyl-1-(4-aminophenyl)piperidine

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

4-Benzyl-1-(4-nitrophenyl)piperidine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In studies related to enzyme inhibition and receptor binding.

Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: In the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-nitrophenyl)piperidine involves its interaction with specific molecular targets. It acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. This selectivity is due to its ability to bind to and activate specific transporters and receptors in the brain. Additionally, it functions as a monoamine oxidase inhibitor (MAOI), which prevents the breakdown of monoamines, thereby increasing their levels in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-benzyl-1-(4-nitrophenyl)piperidine, emphasizing differences in substituents, biological activity, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Structural Modifications and Activity

Benzyl vs. Trimethylbenzyl Groups :

Replacing the 4-nitrophenyl group in 4-benzyl-1-(4-nitrophenyl)piperidine with a 2,4,6-trimethylbenzyl group (as in the SARS-CoV-2 inhibitor from ) enhances hydrophobic interactions, improving binding to viral proteases. The trimethylbenzyl derivative exhibits an IC₅₀ of 2.4 µM, suggesting steric bulk may optimize target engagement .Nitrophenyl Position and Electronic Effects :

The 4-nitrophenyl group in 1-(4-nitrophenyl)piperidine () acts as a strong electron-withdrawing substituent, stabilizing charge interactions in opioid receptor binding. This compound’s EC₅₀ of 0.8 nM highlights the nitro group’s role in enhancing ligand-receptor affinity .- Such modifications are common in CNS-targeting drugs but require further study for this specific analog .

Q & A

Q. What are reliable synthetic methods for 4-Benzyl-1-(4-nitrophenyl)piperidine with high purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Use column chromatography (e.g., cyclohexane/ethyl acetate 90:10) for purification, achieving yields up to 71% .

- Monitor reaction progress via TLC and confirm purity via HPLC (e.g., 95% peak area at 254 nm) and elemental analysis .

- Optimize conditions (solvent, temperature) to minimize byproducts, as seen in derivatives like 4-benzyl-1-(2,4,6-trimethyl-benzyl)piperidine, where molecular docking guided substituent selection .

Q. How can structural characterization be performed for this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze 1H/13C-NMR peaks to confirm substituent positions. For example, piperidine ring protons appear at δ 1.5–2.5 ppm, while benzyl groups show aromatic signals near δ 7.0–7.5 ppm .

- HPLC : Use a C18 column with UV detection (e.g., 254 nm) and mobile phases like n-hexane/EtOAc (5:5) to assess purity .

- Elemental Analysis : Cross-check calculated vs. experimental C/H/N percentages to validate stoichiometry (e.g., C: 61.99% calc. vs. 61.92% found) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. This compound may cause severe irritation .

- Storage : Keep at –20°C in airtight containers to ensure stability (>5 years) .

- Decontamination : Wash hands with soap post-handling; dispose of waste via certified hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Benzyl-1-(4-nitrophenyl)piperidine derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., SARS-CoV-2 main protease). For analogs, docking scores correlated with inhibitory activity (ΔG = –9.2 kcal/mol) .

- ADMET Prediction : Employ SwissADME or ProTox-II to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) and toxicity (e.g., LD50) early in design .

Q. How to resolve contradictions in spectral data during characterization?

Methodological Answer:

- Cross-Validation : Combine NMR, HPLC, and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]+ observed at 421.2851 vs. 421.2850 calc.) .

- Crystallography : For persistent ambiguities, grow single crystals and perform X-ray diffraction (as done for pyrimethamine co-crystals) .

Q. What strategies optimize analytical method development for this compound?

Methodological Answer:

- Mobile Phase Optimization : Adjust methanol/buffer ratios (e.g., 65:35) to improve HPLC resolution. Buffer preparation (6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L water, pH 4.6) enhances peak symmetry .

- Detection Wavelength : Use UV/Vis maxima (e.g., 249 nm, 296 nm) for sensitive quantification .

Q. How to design structure-activity relationship (SAR) studies for antiviral applications?

Methodological Answer:

- Substituent Variation : Compare analogs with substituents like 4-isopropyl or 2,4-difluoro groups. For example, 4-benzyl-1-(2,4,6-trimethyl-benzyl)piperidine showed improved SARS-CoV-2 inhibition (IC50 = 2.1 µM) .

- Mechanistic Assays : Test hemagglutinin fusion inhibition (e.g., H1N1) via fluorescence polarization or plaque reduction assays .

Q. How to align experimental workflows with theoretical frameworks?

Methodological Answer:

- Hypothesis-Driven Design : Link synthesis to opioid receptor modulation (for impurity profiling) or viral protease inhibition, guided by receptor-ligand interaction theories .

- Iterative Refinement : Use computational predictions (e.g., docking) to iteratively refine synthetic targets, as seen in anti-influenza piperidine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.